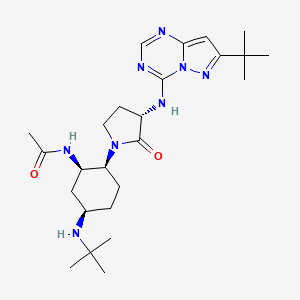

BMS-813160

描述

属性

IUPAC Name |

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVHFGNTABZQJU-HCXYKTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286279-29-5 | |

| Record name | BMS-813160 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-813160 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-813160 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-813160

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective ligands, primarily CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are integral to the migration and infiltration of inflammatory monocytes, macrophages, and other immune cells into tissues.[1][4] By competitively binding to and inhibiting the signaling of both CCR2 and CCR5, this compound effectively disrupts these chemotactic pathways. This mechanism of action has significant implications for the treatment of various inflammatory conditions and is being actively investigated in the context of cancer immunotherapy for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][5]

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

This compound functions as a competitive antagonist at both the CCR2 and CCR5 receptors. This dual antagonism is critical as both receptors are often co-expressed on immunosuppressive cells within the tumor microenvironment and are implicated in a range of inflammatory diseases.[1][5] The binding of this compound to these G protein-coupled receptors (GPCRs) prevents the conformational changes necessary for receptor activation by their cognate chemokines.[1] Consequently, the downstream signaling cascades that mediate cellular chemotaxis, activation, and survival are inhibited.

Quantitative Data on Receptor Binding and Functional Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Ligand | Cell Type | IC50 (nM) |

| Radioligand Binding | Human CCR2 | 125I-CCL2 | Human Peripheral Blood Mononuclear Cells | 6.2[2] |

| Radioligand Binding | Human CCR5 | 125I-MIP-1β | Human Peripheral T Cells | 3.6[2] |

| Chemotaxis | Human CCR2 | CCL2 | Human THP-1 Cells | 0.8[2] |

| Chemotaxis | Human CCR5 | MIP-1β | Human Peripheral T Cells | 1.1[2] |

| CD11b Upregulation | Human CCR2 | CCL2 | Human Whole Blood | 4.8[2] |

| CD11b Upregulation | Human CCR5 | MIP-1β | Human Whole Blood | 5.7[2] |

Table 1: In Vitro Activity of this compound

| Species | Route | Dose (mg/kg) | Bioavailability (F%) | Oral AUC (nM·h) |

| Mouse | Oral | 10 | 100% | 5406[3] |

| Rat | Oral | 10 | 94% | 6500[3] |

| Dog | Oral | 1 | 61% | 1230[3] |

| Monkey | Oral | 1 | 63% | 1300[3] |

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

Signaling Pathways Modulated by this compound

As a dual antagonist of CCR2 and CCR5, this compound blocks the initiation of multiple downstream signaling pathways that are crucial for cell migration and function.

Experimental Protocols

In Vitro Assays

Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to human CCR2 and CCR5.

-

Materials:

-

Human peripheral blood mononuclear cells (for CCR2) or human peripheral T cells (for CCR5).

-

125I-labeled CCL2 (for CCR2) or 125I-labeled MIP-1β (for CCR5) as the radioligand.

-

This compound at various concentrations.

-

Binding buffer and wash buffer.

-

Glass fiber filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes expressing the target receptor are prepared.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then filtered through the glass fiber filter plates to separate bound from unbound radioligand.

-

The filters are washed to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

The IC50 value is calculated from the competition binding curve.[1]

-

Chemotaxis Assay:

-

Objective: To assess the functional ability of this compound to inhibit chemokine-induced cell migration.

-

Materials:

-

Human THP-1 cells (for CCR2) or human peripheral T cells (for CCR5).

-

CCL2 (for CCR2) or MIP-1β (for CCR5) as the chemoattractant.

-

This compound at various concentrations.

-

Transwell inserts with a porous membrane.

-

Assay medium.

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

-

Fluorescence plate reader.

-

-

Procedure:

-

The lower chamber of the transwell plate is filled with assay medium containing the chemoattractant.

-

The cells, pre-incubated with different concentrations of this compound or vehicle control, are added to the upper chamber of the transwell insert.

-

The plate is incubated to allow cell migration through the porous membrane towards the chemoattractant gradient.

-

After the incubation period, the non-migrated cells in the upper chamber are removed.

-

The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.

-

The IC50 value for the inhibition of chemotaxis is determined.[1]

-

In Vivo Model

Thioglycollate-Induced Peritonitis Model:

-

Objective: To evaluate the in vivo efficacy of this compound in inhibiting inflammatory cell migration.

-

Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of this compound on the murine CCR2 receptor.[1]

-

Materials:

-

Sterile 4% thioglycollate solution.

-

This compound formulated for oral administration.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer and antibodies for cell surface markers (e.g., CD11b, Ly6G, F4/80).

-

-

Procedure:

-

Mice are orally administered with this compound or vehicle control. Dosing can be done in a preventative mode, where the compound is given before the inflammatory stimulus.[1]

-

One hour after the first dose of this compound, peritonitis is induced by intraperitoneal injection of thioglycollate.

-

This compound administration is continued at specified intervals (e.g., twice daily).[2]

-

After a defined period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with PBS to collect the infiltrated cells.[1]

-

The collected cells are counted and stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., monocytes, macrophages, neutrophils) using flow cytometry.

-

The dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneum is determined.[2]

-

Clinical Development

This compound has been evaluated in several clinical trials, primarily in the context of advanced solid tumors, often in combination with other anti-cancer agents.

Key Clinical Trials

-

NCT03184870: A Phase 1b/2 study evaluating the safety, tolerability, and preliminary efficacy of this compound alone or in combination with chemotherapy (FOLFIRI or nab-paclitaxel plus gemcitabine) or nivolumab in patients with metastatic colorectal and pancreatic cancers.[6][7]

-

NCT03767582: A Phase 1/2 trial investigating the combination of nivolumab and this compound with or without GVAX pancreas vaccine following chemotherapy and radiotherapy for locally advanced pancreatic ductal adenocarcinomas.[8]

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 that effectively inhibits the migration of key inflammatory immune cells. Its mechanism of action, supported by robust preclinical data, provides a strong rationale for its clinical investigation in oncology and inflammatory diseases. By disrupting the chemotactic signals that recruit immunosuppressive cells to the tumor microenvironment, this compound holds the potential to enhance the efficacy of other immunotherapies and conventional cancer treatments. Further clinical evaluation is ongoing to fully elucidate its therapeutic utility.

References

- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mayo.edu [mayo.edu]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-813160: A Dual CCR2/CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent, orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2][3] Developed by Bristol-Myers Squibb, this compound has garnered significant interest for its therapeutic potential in a range of diseases, including inflammatory conditions, diabetic nephropathy, and various cancers.[1][4] By simultaneously blocking both CCR2 and CCR5, this compound can inhibit the migration and infiltration of key immune cells, such as monocytes, macrophages, and T-cells, to sites of inflammation and tumor microenvironments.[2][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the signaling of two key chemokine receptors: CCR2 and CCR5.[2] These receptors are G protein-coupled receptors (GPCRs) that, upon binding their respective ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), trigger a cascade of intracellular signaling events.[7][8][9] This signaling is crucial for the chemotaxis, or directed migration, of various leukocyte populations.

By acting as an antagonist, this compound prevents the conformational changes in CCR2 and CCR5 that are necessary for G-protein coupling and the initiation of downstream signaling. This blockade effectively abrogates the recruitment of monocytes, macrophages, and other immune cells to tissues, thereby modulating inflammatory responses and altering the tumor microenvironment.[6][10]

Signaling Pathways

The antagonism of CCR2 and CCR5 by this compound impacts several critical downstream signaling pathways that are integral to cell migration, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound [3]

| Assay | Target | Ligand | Cell Type | IC50 (nM) |

| Binding | Human CCR2 | 125I-CCL2 | Human PBMCs | 6.2 |

| Binding | Human CCR5 | 125I-MIP-1β | Human Peripheral T-cells | 3.6 |

| Chemotaxis | Human CCR2 | CCL2 | Human THP-1 cells | 0.8 |

| Chemotaxis | Human CCR5 | MIP-1β | Human Peripheral T-cells | 1.1 |

| CD11b Upregulation | Human CCR2 | CCL2 | Human Whole Blood | 4.8 |

| CD11b Upregulation | Human CCR5 | MIP-1β | Human Whole Blood | 5.7 |

| Binding | Mouse CCR2 | 125I-CCL2 | - | 45 |

| Binding | Human CCR1 | - | - | >25,000 |

| Binding | Human CCR4 | - | - | >40,000 |

| Binding | Human CXCR2 | - | - | >40,000 |

Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration) [11]

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) | CL (mL/min/kg) |

| Mouse | 10 | 1,200 | 0.5 | 2,400 | 80 | 62 |

| Rat | 10 | 1,500 | 1.0 | 6,000 | 100 | 28 |

| Dog | 2 | 800 | 2.0 | 4,800 | 100 | 7 |

| Cynomolgus Monkey | 2 | 600 | 2.0 | 3,600 | 100 | 9 |

Detailed Experimental Protocols

In Vitro Assays

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Reagent Preparation:

-

A stock solution of 125I-labeled CCL2 is diluted in assay buffer to a final concentration near its Kd.

-

Serial dilutions of this compound are prepared.

-

-

Incubation: In a 96-well filter plate, PBMCs are incubated with 125I-CCL2 and varying concentrations of this compound or vehicle control.

-

Filtration and Washing: The contents of the plate are filtered through a vacuum manifold to separate the cell-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.

-

Detection: After drying the filters, scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of 125I-CCL2 binding by this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

-

Cell Preparation: Human peripheral T-cells are isolated and resuspended in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Assay Setup:

-

The lower wells of a 24-well Transwell plate are filled with chemotaxis buffer containing the CCR5 ligand MIP-1β at a concentration that induces optimal migration.

-

The isolated T-cells, pre-incubated with various concentrations of this compound or vehicle, are added to the upper chamber of the Transwell inserts (typically with a 5 µm pore size).

-

-

Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.

-

Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated, and the IC50 value is determined.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and this compound (e.g., 1 µM) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

-

Plate Preparation:

-

A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

-

An acceptor plate is filled with a buffer solution.

-

-

Compound Addition: A solution of this compound is added to the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 16 hours) at room temperature.

-

Sample Analysis: The concentrations of this compound in both the donor and acceptor wells are measured using LC-MS/MS.

-

Data Analysis: The permeability coefficient (Pe) is calculated based on the change in concentration in the donor and acceptor compartments over time.

In Vivo Models

-

Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of this compound against the murine CCR2 receptor.

-

Induction of Peritonitis: Mice are injected intraperitoneally with sterile thioglycollate broth to induce an inflammatory response and recruit monocytes and macrophages to the peritoneal cavity.

-

Drug Administration: this compound is administered orally at various doses (e.g., 10, 50, and 160 mg/kg) at specified time points before and/or after thioglycollate injection.

-

Cell Collection: At a predetermined time after thioglycollate injection (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with buffer to collect the infiltrated cells.

-

Cell Quantification: The collected cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., for monocytes and macrophages) and quantified by flow cytometry.

-

Data Analysis: The inhibition of inflammatory monocyte and macrophage infiltration into the peritoneum by this compound is calculated relative to vehicle-treated control animals.

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 with favorable pharmacokinetic properties across multiple preclinical species. Its ability to block key signaling pathways involved in leukocyte migration provides a strong rationale for its investigation in a variety of inflammatory and oncologic indications. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound and the broader field of chemokine receptor antagonism.

References

- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

Dual Blockade of CCR2 and CCR5 with BMS-813160: A Technical Guide to Attenuating Macrophage Infiltration in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors play a pivotal role in the recruitment of immunosuppressive cells, particularly monocytes and macrophages, to the tumor microenvironment (TME). By inhibiting the signaling of these receptors, this compound effectively reduces the infiltration of tumor-associated macrophages (TAMs), thereby offering a promising strategy to modulate the immune landscape of tumors and enhance anti-cancer immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on macrophage infiltration, detailed experimental protocols for its evaluation, and a summary of available quantitative data.

Introduction: The Rationale for Targeting CCR2 and CCR5

The chemokine receptors CCR2 and CCR5, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2) and C-C motif chemokine ligand 5 (CCL5), are integral to the inflammatory response and have been implicated in the pathogenesis of various diseases, including cancer.[1][2][3]

-

CCR2 , predominantly expressed on monocytes, T cells, and dendritic cells, is the primary receptor for CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2] The CCL2-CCR2 axis is a major driver of monocyte egression from the bone marrow and their subsequent recruitment to sites of inflammation, including tumors.

-

CCR5 , expressed on a broader range of immune cells including monocytes, macrophages, T cells, and natural killer cells, binds to several chemokines, most notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][2] This receptor is also a crucial co-receptor for HIV entry into T cells.[1]

In the context of cancer, tumor cells and stromal cells within the TME secrete high levels of CCL2 and CCL5. This chemokine gradient attracts CCR2- and CCR5-expressing monocytes, which then differentiate into TAMs. These TAMs often adopt an immunosuppressive M2-like phenotype, contributing to tumor progression by promoting angiogenesis, suppressing T cell activity, and facilitating metastasis.[4] Therefore, dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy to disrupt this immunosuppressive axis.

This compound: A Potent Dual CCR2/CCR5 Antagonist

This compound has been identified as a potent and selective dual antagonist of CCR2 and CCR5, demonstrating promise in preclinical and clinical settings.[5]

Mechanism of Action

This compound functions by competitively binding to CCR2 and CCR5, thereby blocking the interaction of these receptors with their cognate chemokine ligands. This inhibition prevents the downstream signaling cascades that are essential for cell migration and recruitment.

dot

References

- 1. genomeme.ca [genomeme.ca]

- 2. genomeme.ca [genomeme.ca]

- 3. biocare.net [biocare.net]

- 4. M2/M1 Ratio of Tumor Associated Macrophages and PPAR-gamma Expression in Uveal Melanomas with Class 1 and Class 2 Molecular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Using the thioglycollate-elicited murine peritonitis model for investigation of macrophage behaviour and its relationship with Irg1 expression - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

BMS-813160 in Pancreatic Ductal Adenocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the efficacy of conventional therapies and immunotherapies. A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. BMS-813160, a potent, orally bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound in the context of PDAC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Rationale for Targeting CCR2 and CCR5 in PDAC

The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of immunosuppressive cell populations.[1] Inflammatory monocytes expressing CCR2 are recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2), where they differentiate into TAMs.[1] These TAMs, along with other myeloid cells expressing CCR5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating metastasis.[2][3]

This compound is a small molecule inhibitor designed to simultaneously block the signaling of both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as chemotherapy and immune checkpoint inhibitors.[4][5]

Preclinical Profile of this compound

In Vitro Activity

This compound demonstrates potent and selective binding to human CCR2 and CCR5. The following table summarizes its in vitro binding and functional activity.

| Target | Assay Type | IC50 (nM) | Reference |

| CCR2 | Binding | 6.2 | [6] |

| CCR5 | Binding | 3.6 | [6] |

| CCR1 | Binding | >25,000 | [6] |

| CCR4 | Binding | >40,000 | [6] |

| CXCR2 | Binding | >40,000 | [6] |

| CCR2 | Chemotaxis | 0.8 | [6] |

| CCR5 | Chemotaxis | 1.1 | [6] |

Pharmacokinetics

Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability and moderate to low clearance of this compound.

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| Mouse | 80 | 33 | [4] |

| Rat | 90 | 20 | [4] |

| Dog | 100 | 2.5 | [4] |

| Cynomolgus Monkey | 100 | 3.5 | [4] |

In Vivo Efficacy

In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound dose-dependently inhibited the migration of inflammatory monocytes and macrophages, confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual CCR2/CCR5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs.[7][8]

Clinical Development in Pancreatic Ductal Adenocarcinoma

The primary clinical investigation of this compound in PDAC is the Phase I/II study NCT03496662, which evaluates its safety and efficacy in combination with nivolumab (B1139203) and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]

NCT03496662 Study Design

This single-institution, open-label study enrolled patients with borderline resectable (BR) or locally advanced (LA) PDAC.[5] The recommended Phase II dose of this compound was established in a 3+3 dose-escalation design.[5]

-

Investigational Arm: this compound (300 mg twice daily) + Nivolumab (480 mg every 28 days) + Gemcitabine (1000 mg/m² on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m² on days 1, 8, 15 of a 28-day cycle).[10]

-

Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]

Clinical Efficacy

The addition of this compound and nivolumab to chemotherapy demonstrated promising clinical activity.

| Outcome Measure | Borderline Resectable PDAC | Locally Advanced PDAC | Control Arm | Reference |

| Objective Response Rate (ORR) | 42% | 20% | 0% | [5][9] |

| Resection Rate | 83.3% | 20% | N/A | [5][9] |

| Median Progression-Free Survival (PFS) | 11.9 months | 14.7 months | N/A | [5][9] |

| Median Overall Survival (OS) | 18.2 months | 17.0 months | N/A | [5][9] |

Safety and Tolerability

The combination regimen was generally well-tolerated. Grade 3 adverse events attributed solely to this compound included diarrhea and QTc prolongation.[5][9]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effect by disrupting the signaling cascades initiated by the binding of chemokines to CCR2 and CCR5.

Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5), these G-protein coupled receptors activate downstream signaling pathways, including PI3K/AKT, MAPK, JAK/STAT, and NF-κB.[11] These pathways collectively promote the migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and CCR5, this compound inhibits these downstream signaling events, thereby reducing the recruitment of immunosuppressive cells and mitigating their function within the tumor.

Experimental Protocols

This section outlines general protocols for key experimental methodologies used in the evaluation of this compound and similar agents in the context of pancreatic cancer.

Preclinical In Vivo Efficacy in an Orthotopic PDAC Model

-

Cell Culture: Murine or human PDAC cell lines are cultured under standard conditions.

-

Orthotopic Implantation: Anesthetized, immunocompetent mice (for murine cell lines) or immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into the pancreas.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence imaging). Animal weight and health are monitored regularly.

-

Endpoint Analysis: At the study endpoint, mice are euthanized, and tumors are excised and weighed. A portion of the tumor is processed for downstream analysis of the TME, including flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (scRNA-seq).

Flow Cytometry for Immune Profiling of the TME

-

Tissue Dissociation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to generate a single-cell suspension.[2]

-

Immune Cell Enrichment: Immune cells are enriched from the single-cell suspension, for example, using a Percoll gradient.[2]

-

Antibody Staining: The enriched immune cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to quantify the proportions and phenotypes of different immune cell subsets within the TME.[2]

Single-Cell RNA Sequencing (scRNA-seq) of the TME

-

Single-Cell Suspension: A high-viability single-cell suspension is prepared from the tumor tissue as described for flow cytometry.[12]

-

Single-Cell Capture and Library Preparation: Single cells are captured in droplets with barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is generated, and sequencing libraries are prepared according to the manufacturer's protocol.

-

Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate a cell-by-gene count matrix, and perform downstream analyses such as cell clustering, identification of cell types and states, and differential gene expression analysis between conditions.[14][15]

Future Directions and Conclusion

The dual inhibition of CCR2 and CCR5 by this compound represents a promising strategy to modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data from the NCT03496662 trial suggests that this approach, in combination with chemotherapy and immunotherapy, can improve patient outcomes. Further investigation is warranted to explore the efficacy of this compound in other combination regimens and to identify predictive biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a monotherapy arm, will provide valuable insights into the single-agent activity of this compound.[16] A deeper understanding of the intricate signaling networks within the PDAC TME and the precise molecular effects of CCR2/CCR5 inhibition will be crucial for optimizing the therapeutic potential of this novel agent.

References

- 1. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 7. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Landscape of Pancreatic Tumors With Single-Cell RNA Sequencing | Technology Networks [technologynetworks.com]

- 14. mdpi.com [mdpi.com]

- 15. Single-cell RNA sequencing in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

BMS-813160 for Non-Small Cell Lung Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5, which play a pivotal role in the tumor microenvironment by mediating the trafficking of immunosuppressive cells.[1] In non-small cell lung cancer (NSCLC), the infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), largely regulated by the CCR2/CCL2 and CCR5/CCL5 axes, is associated with a poor prognosis. By blocking these receptors, this compound aims to remodel the tumor immune landscape, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of the preclinical data and ongoing clinical research of this compound in the context of NSCLC.

Core Compound Attributes and Preclinical Data

This compound has been evaluated in a series of preclinical studies to determine its potency, selectivity, and pharmacokinetic profile. While specific data in NSCLC models are not publicly available, the following tables summarize key findings from foundational preclinical research.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| CCR2 | Binding Assay | 6.2 | [2] |

| CCR5 | Binding Assay | 3.6 | [2] |

Table 2: In Vitro ADME and Physicochemical Properties of this compound

| Parameter | Assay | Result | Significance |

| Permeability | PAMPA (pH 7.4) | Good | Indicates potential for good oral absorption. |

| Metabolic Stability | Human Liver Microsomes | Excellent | Suggests low first-pass metabolism and potentially longer half-life. |

Table 3: Pharmacokinetic Profile of this compound in Preclinical Species

| Species | Route of Administration | Bioavailability (%) | Clearance |

| Dog | Oral | Excellent | Low |

| Cynomolgus Monkey | Oral | Excellent | Low |

Mechanism of Action: Targeting the Tumor Microenvironment

This compound exerts its anti-neoplastic activity by inhibiting the signaling pathways of CCR2 and CCR5.[1] In the context of NSCLC, this dual antagonism is hypothesized to disrupt the recruitment of immunosuppressive myeloid and lymphoid cells into the tumor microenvironment.

Experimental Protocols

While specific protocols for this compound in NSCLC models are not publicly available, this section outlines standard methodologies that would be employed to evaluate its efficacy.

In Vitro Assays

-

Cell Lines: A panel of human NSCLC cell lines (e.g., A549, H460, H1975) would be utilized.

-

Chemotaxis Assay: To assess the ability of this compound to block the migration of monocytic cells (e.g., THP-1) towards NSCLC-conditioned media or recombinant human CCL2/CCL5. This is typically performed using a Boyden chamber assay.

-

Co-culture Systems: NSCLC cells co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages to evaluate the impact of this compound on immune cell activation, cytokine production, and tumor cell killing.

In Vivo Models

-

Syngeneic Mouse Models: Lewis Lung Carcinoma (LLC) cells implanted in C57BL/6 mice would provide an immunocompetent model to assess the immunomodulatory effects of this compound.

-

Xenograft Mouse Models: Human NSCLC cell lines implanted in immunodeficient mice (e.g., nude or SCID) would be used to evaluate the direct anti-tumor effects of this compound, although this is less likely to be the primary mechanism.

-

Tumor Growth Inhibition Studies: Mice bearing established tumors would be treated with this compound, and tumor volume would be measured over time.

-

Immunohistochemistry (IHC) and Flow Cytometry: At the end of the study, tumors would be harvested and analyzed for the infiltration of immune cell populations (e.g., CD8+ T cells, TAMs, Tregs) to confirm the mechanism of action.

Clinical Investigation in Non-Small Cell Lung Cancer

This compound is currently being investigated in a clinical trial in combination with the anti-PD-1 antibody nivolumab (B1139203) for the treatment of NSCLC.

Clinical Trial NCT04123379

-

Title: Neoadjuvant Nivolumab with a CCR2/5-inhibitor (this compound) or an Anti-IL-8 (BMS-986253) for Non-small Cell Lung Cancer (NSCLC) or Hepatocellular Carcinoma (HCC).

-

Phase: Phase 2.

-

Study Design: This is an open-label, multi-center study. The NSCLC cohorts are designed to evaluate the efficacy and safety of neoadjuvant nivolumab in combination with this compound.

-

Patient Population: Patients with resectable NSCLC.

-

Treatment Arms (NSCLC):

-

Nivolumab in combination with this compound.

-

Other arms include nivolumab alone or in combination with an anti-IL-8 antibody.

-

-

Dosage:

-

Nivolumab: 480 mg intravenously every 4 weeks.

-

This compound: 300 mg orally twice daily.

-

-

Primary Objective (NSCLC): To evaluate the major pathologic response (MPR) rate.

-

Secondary Objectives (NSCLC): To assess safety and tolerability, overall survival (OS), and event-free survival (EFS).

Conclusion and Future Directions

This compound is a promising novel agent with a strong preclinical rationale for its use in solid tumors, including NSCLC. Its ability to dually antagonize CCR2 and CCR5 offers a targeted approach to disrupt the immunosuppressive tumor microenvironment. The ongoing clinical trial NCT04123379 will be critical in determining the clinical utility of combining this compound with immune checkpoint inhibition in patients with resectable NSCLC. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy and to explore its potential in other settings, such as advanced or metastatic NSCLC. As of now, quantitative efficacy data from NSCLC-specific preclinical models and clinical trial results are eagerly awaited by the scientific community.

References

The Impact of BMS-813160 on Monocyte Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte migration is a critical process in the inflammatory response and is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a central role in orchestrating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] Similarly, the C-C chemokine receptor 5 (CCR5) is involved in the trafficking of various immune cells, including monocytes and T-cells. BMS-813160 is a potent, orally bioavailable small molecule that acts as a dual antagonist of both CCR2 and CCR5, thereby inhibiting the migration of inflammatory monocytes and macrophages.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on monocyte migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect on monocyte migration by competitively binding to the CCR2 and CCR5 receptors on the surface of these cells.[4] This binding prevents the interaction of these receptors with their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), thereby blocking the downstream signaling cascades that lead to chemotaxis and cell migration.[1][2] The dual antagonism of both CCR2 and CCR5 may offer a more comprehensive blockade of inflammatory monocyte recruitment compared to selective antagonists of a single receptor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting monocyte migration and related activities.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound [5]

| Target | Assay Type | Species | IC50 (nM) |

| CCR2 | Binding | Human | 6.2 |

| CCR5 | Binding | Human | 3.6 |

| CCR1 | Binding | Human | >25,000 |

| CCR4 | Binding | Human | >40,000 |

| CXCR2 | Binding | Human | >40,000 |

| CCR2 | Chemotaxis | Human | 0.8 |

| CCR2 | CD11b Activation | Human | 4.8 |

| CCR5 | Chemotaxis | Human | 1.1 |

| CCR5 | CD11b Activation | Human | 5.7 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis [1]

| Treatment Group | Dose (mg/kg, p.o., BID) | Inhibition of Inflammatory Monocyte Infiltration (%) |

| Vehicle | - | 0 |

| This compound | 10 | Dose-dependent reduction |

| This compound | 50 | Dose-dependent reduction |

| This compound | 160 | Dose-dependent reduction |

Note: The source indicates a dose-dependent reduction without specifying the exact percentages for each dose.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol outlines a typical chemotaxis assay to evaluate the effect of this compound on monocyte migration towards a chemoattractant.

1. Cell Preparation:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.

- Resuspend the isolated monocytes in a suitable assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

- Use a multi-well chemotaxis chamber (e.g., Transwell® with a 5 µm pore size polycarbonate membrane).

- In the lower chamber, add the chemoattractant (e.g., recombinant human CCL2 at a concentration of 10 nM) in the assay buffer.

- In the upper chamber, add the monocyte cell suspension.

- Add this compound at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours.

4. Quantification of Migration:

- After incubation, remove the upper chamber.

- The migrated cells in the lower chamber can be quantified using various methods:

- Cell Counting: Lyse the cells in the lower chamber and quantify the number of cells using a cell counter or a fluorescent DNA-binding dye (e.g., CyQUANT®).

- Flow Cytometry: Stain the migrated cells with a fluorescent antibody (e.g., anti-CD14) and acquire the data on a flow cytometer.

5. Data Analysis:

- Calculate the percentage of migrated cells for each concentration of this compound relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Thioglycollate-Induced Peritonitis Model

This in vivo model is used to assess the ability of this compound to inhibit the recruitment of inflammatory monocytes to the peritoneal cavity.[1][2]

1. Animal Model:

- Use human-CCR2 knock-in mice to better reflect the human target engagement of this compound, as the compound has moderate activity against the murine CCR2.[1]

- Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

- Administer this compound orally (p.o.) twice a day (BID) for two days at the desired doses (e.g., 10, 50, and 160 mg/kg).[1]

- Administer a vehicle control to a separate group of animals.

3. Induction of Peritonitis:

- On day 1, one hour after the first dose of this compound, inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse to induce an inflammatory response and recruit monocytes.

4. Peritoneal Lavage:

- At 48 hours after the thioglycollate injection, euthanize the mice.

- Collect the peritoneal exudate cells by performing a peritoneal lavage with 5-10 mL of ice-cold PBS containing 2 mM EDTA.

5. Cell Staining and Analysis:

- Centrifuge the lavage fluid to pellet the cells.

- Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

- Stain the cells with fluorescently-labeled antibodies against specific cell surface markers to identify inflammatory monocytes (e.g., anti-CD11b, anti-Ly6C).

- Analyze the stained cells using a flow cytometer.

6. Data Analysis:

- Quantify the number of inflammatory monocytes (CD11b+/Ly6Chigh) in the peritoneal lavage fluid for each treatment group.

- Calculate the percentage of inhibition of monocyte infiltration in the this compound-treated groups compared to the vehicle-treated group.

Visualizations

Signaling Pathways

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the in vivo thioglycollate-induced peritonitis model.

Conclusion

This compound is a potent dual CCR2/CCR5 antagonist that effectively inhibits monocyte migration both in vitro and in vivo. Its mechanism of action, centered on blocking chemokine-mediated signaling, makes it a compelling candidate for therapeutic intervention in a variety of inflammatory and neoplastic diseases where monocyte recruitment is a key pathological driver. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this and similar compounds in preclinical research settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]

- 4. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

Preclinical Profile of BMS-813160: A Dual CCR2/CCR5 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These G protein-coupled receptors (GPCRs) and their respective ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the migration and activation of leukocytes, particularly monocytes and macrophages.[1][3] Dysregulation of the CCR2 and CCR5 signaling pathways is implicated in a variety of inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, as well as in the tumor microenvironment.[1][4] By simultaneously blocking both receptors, this compound aims to inhibit the infiltration of inflammatory cells into tissues, offering a potential therapeutic strategy for these diseases.[4][5] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological, pharmacokinetic, and in vivo efficacy profile.

Mechanism of Action & Signaling Pathway

This compound functions by competitively binding to CCR2 and CCR5, thereby preventing the binding of their cognate chemokine ligands.[4] This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, angiogenesis, and inflammation.[4] The primary role of CCR2 is to mediate the migration of monocytes from the bone marrow and spleen into the circulation and subsequently to sites of inflammation.[1][3] CCR5 is expressed on a broader range of immune cells, including T cells, macrophages, and dendritic cells, and is also involved in their recruitment to inflammatory foci.[1][3]

Figure 1: Simplified signaling pathway of CCR2 and CCR5 and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency

This compound demonstrates potent antagonism of both CCR2 and CCR5 in various functional assays.[2]

| Assay Type | Target | Ligand | Cell Type | IC50 (nM) |

| Binding (Bnd) | CCR2 | 125I-CCL2 | Human PBMCs | 6.2[2] |

| Binding (Bnd) | CCR5 | 125I-MIP-1β | Human Peripheral T cells | 3.6[2] |

| Chemotaxis (CTX) | CCR2 | CCL2 | Human THP-1 cells | 0.8[2] |

| Chemotaxis (CTX) | CCR5 | MIP-1β | Human Peripheral T cells | 1.1[2] |

| CD11b Upregulation | CCR2 | CCL2 | Human Whole Blood | 4.8[2] |

| CD11b Upregulation | CCR5 | MIP-1β | Human Whole Blood | 5.7[2] |

Table 1: In Vitro Potency of this compound in Binding and Functional Assays.

Pharmacokinetics

Pharmacokinetic studies in multiple species have shown that this compound possesses excellent oral bioavailability.[1][3]

| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) |

| Mouse | High | Excellent[3] |

| Rat | High | Excellent[3] |

| Dog | Low | Excellent[1][3] |

| Cynomolgus Monkey | Low | Excellent[1][3] |

Table 2: Summary of Pharmacokinetic Properties of this compound Across Species.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the preclinical findings.

CCR2/CCR5 Binding Assays

The binding affinity of this compound to CCR2 and CCR5 was determined using radioligand binding assays.[1][3]

-

CCR2 Binding Assay: This assay was conducted using human peripheral blood mononuclear cells (PBMCs).[1][3] The radiolabeled ligand 125I-CCL2 was used to determine the displacement by this compound.[1][3]

-

CCR5 Binding Assay: For the CCR5 binding assay, human peripheral T cells were utilized.[1][3] The displacement of the radiolabeled ligand 125I-MIP-1β by this compound was measured.[1][3]

Chemotaxis Assays

The functional inhibition of chemokine-induced cell migration by this compound was assessed through chemotaxis assays.[1][3]

Figure 2: General workflow for the in vitro chemotaxis assays.

-

CCR2 Chemotaxis Assay: Labeled human THP-1 cells were used in this assay with CCL2 as the chemoattractant.[1][3]

-

CCR5 Chemotaxis Assay: Human peripheral T cells were employed, with MIP-1β serving as the chemoattractant.[1][3]

CD11b Upregulation Assay

The upregulation of the activation marker CD11b on the surface of immune cells in response to chemokine stimulation was measured in human whole blood.[1][3] This assay is considered highly physiologically relevant.[3]

-

CCR2 CD11b Assay: Human whole blood was stimulated with CCL2 in the presence of varying concentrations of this compound.[1][3]

-

CCR5 CD11b Assay: Human whole blood was stimulated with MIP-1β in the presence of varying concentrations of this compound.[1][3]

In Vivo Efficacy Model: Thioglycollate-Induced Peritonitis

The in vivo efficacy of this compound was evaluated in a mouse model of thioglycollate-induced peritonitis.[1][3] This model assesses the ability of a compound to inhibit the recruitment of inflammatory monocytes and macrophages to the peritoneal cavity following an inflammatory stimulus.[1][3] this compound, administered orally, demonstrated a dose-dependent reduction in the infiltration of these inflammatory cells.[2]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective dual antagonist of CCR2 and CCR5. It exhibits high affinity and functional antagonism in a range of in vitro assays, including those conducted in a physiologically relevant human whole blood matrix.[1][2][3] Furthermore, its excellent oral bioavailability across multiple species and demonstrated in vivo efficacy in a model of inflammatory cell migration underscore its potential as a clinical candidate for the treatment of inflammatory diseases and cancer.[1][2][3] These promising preclinical findings have paved the way for the clinical evaluation of this compound in various pathological conditions.[6]

References

- 1. This compound: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. BMS 813160 - AdisInsight [adisinsight.springer.com]

BMS-813160: A Comprehensive Technical Guide on a Dual CCR2/CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-813160 is a potent and selective small molecule antagonist of both C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors play a pivotal role in mediating the migration and infiltration of monocytes and macrophages, key drivers in various inflammatory conditions and the tumor microenvironment.[2][3] By simultaneously blocking these two pathways, this compound exhibits potential as a therapeutic agent with immunomodulating and antineoplastic activities.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1][4][5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide |

| Molecular Formula | C₂₅H₄₀N₈O₂ |

| Molecular Weight | 484.64 g/mol |

| CAS Number | 1286279-29-5 |

| SMILES | CC(=O)N[C@@H]1C--INVALID-LINK--NC3=NC=NC4=CC(=NN43)C(C)(C)C">C@@HNC(C)(C)C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

This compound functions as a dual antagonist of CCR2 and CCR5, which are G protein-coupled receptors (GPCRs).[2][3] The primary ligands for CCR2 include CCL2 (MCP-1), while CCR5 is activated by ligands such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2] The binding of these chemokines to their respective receptors on immune cells, particularly monocytes and macrophages, initiates a signaling cascade that leads to chemotaxis, or directed cell migration, to sites of inflammation or tumors.[3]

By competitively binding to CCR2 and CCR5, this compound blocks the interaction of these receptors with their natural ligands, thereby inhibiting the downstream signaling pathways responsible for cell migration.[3] This dual antagonism is crucial as both CCR2 and CCR5 are implicated in the recruitment of immunosuppressive cells to the tumor microenvironment, which can hinder anti-tumor immune responses.[2]

The following diagrams illustrate the signaling pathways of CCR2 and CCR5 that are inhibited by this compound.

Preclinical Pharmacology

In Vitro Activity

This compound demonstrates potent antagonist activity at both human CCR2 and CCR5 receptors with high selectivity over other chemokine receptors.

| Target | Assay Type | IC₅₀ (nM) |

| Human CCR2 | Binding | 6.2 |

| Human CCR5 | Binding | 3.6 |

| Human CCR1 | Binding | >25,000 |

| Human CCR4 | Binding | >40,000 |

| Human CXCR2 | Binding | >40,000 |

In Vivo Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound is well-absorbed orally and exhibits low clearance.

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Bioavailability (%) |

| Dog | PO | 2 | N/A | N/A | N/A | 4.1 | 95 |

| Cynomolgus Monkey | PO | 2 | N/A | N/A | N/A | 3.1 | 100 |

| N/A: Not explicitly available in the searched literature. |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a mouse model of thioglycollate-induced peritonitis, a standard model for assessing the inhibition of inflammatory monocyte and macrophage migration. Oral administration of this compound led to a dose-dependent reduction in the infiltration of these inflammatory cells into the peritoneum.[6]

Experimental Protocols

CCR2/CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for human CCR2 and CCR5.

Methodology:

-

Cell Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing either human CCR2 or CCR5.

-

Competitive Binding: A constant concentration of a radiolabeled ligand ([¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-MIP-1β for CCR5) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

-

Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Methodology:

-

Reaction Mixture: this compound is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system.

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of remaining this compound in each sample is quantified by LC-MS/MS.

-

Data Analysis: The half-life (t₁/₂) and intrinsic clearance are calculated from the rate of disappearance of the compound.

Thioglycollate-Induced Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting inflammatory cell migration.

Methodology:

-

Induction of Peritonitis: Mice are injected intraperitoneally with thioglycollate broth to induce an inflammatory response and recruit monocytes and macrophages to the peritoneal cavity.

-

Drug Administration: this compound is administered orally to the mice at various doses prior to or after thioglycollate injection.

-

Cell Collection: At a specific time point after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrated cells.

-

Cell Quantification: The total number of cells and the number of specific cell types (e.g., monocytes, macrophages) in the peritoneal lavage fluid are determined using flow cytometry or manual cell counting.

-

Data Analysis: The percentage of inhibition of cell migration by this compound is calculated by comparing the cell counts in treated animals to those in vehicle-treated control animals.

Clinical Development

This compound has been evaluated in several clinical trials, primarily in the context of oncology. The rationale for its use in cancer is based on the role of CCR2 and CCR5 in recruiting tumor-associated macrophages (TAMs) and other immunosuppressive cells to the tumor microenvironment. By blocking this recruitment, this compound is hypothesized to enhance anti-tumor immunity, particularly when used in combination with other immunotherapies like checkpoint inhibitors.

Clinical trials have investigated this compound in combination with nivolumab (B1139203) (an anti-PD-1 antibody) and chemotherapy for the treatment of advanced solid tumors, including pancreatic ductal adenocarcinoma (PDAC).[1][4][7] Results from a Phase I/II study in patients with borderline resectable or locally advanced PDAC showed that the combination of this compound, nivolumab, and chemotherapy was well-tolerated and demonstrated promising objective response rates and resectability rates.[4][7]

Conclusion

This compound is a novel dual antagonist of CCR2 and CCR5 with a well-defined mechanism of action and a promising preclinical profile. Its ability to modulate the tumor microenvironment by blocking the infiltration of key immunosuppressive cells has positioned it as a potential candidate for combination cancer immunotherapy. Ongoing and future clinical studies will be crucial in further defining the therapeutic role of this compound in various malignancies and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ovid.com [ovid.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neoadjuvant this compound, Nivolumab, Gemcitabine, and Nab-Paclitaxel for Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Tumor Microenvironment: A Technical Guide to the Target Validation of BMS-813160 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of BMS-813160, a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), for oncological indications. By inhibiting these key chemokine receptors, this compound aims to modulate the tumor microenvironment by blocking the infiltration of immunosuppressive tumor-associated macrophages (TAMs) and other myeloid cells, thereby unleashing an effective anti-tumor immune response. This document details the preclinical and clinical evidence supporting this mechanism, provides granular experimental protocols for key validation assays, and visually represents the underlying biological rationale and experimental workflows.

Core Concepts: Targeting the CCR2/CCR5 Axis in Cancer

The chemokine receptors CCR2 and CCR5, and their respective primary ligands, CCL2 and CCL5, are integral to the trafficking of monocytes and other immune cells to sites of inflammation and to tumors.[1] Within the tumor microenvironment, recruited monocytes differentiate into TAMs, which are predominantly of the M2-polarized phenotype. These M2 TAMs contribute to an immunosuppressive milieu, promote angiogenesis, and support tumor growth and metastasis.[2] By antagonizing both CCR2 and CCR5, this compound is designed to disrupt this crucial axis of immunosuppressive cell recruitment, thereby shifting the balance towards a more inflamed, T-cell-favorable microenvironment.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, providing a clear comparison of its potency and clinical activity.

Table 1: Preclinical Potency of this compound [4]

| Parameter | Target | Species | Value (IC50) | Assay Type |

| Binding Affinity | CCR2 | Human | 6.2 nM | Radioligand Binding Assay |

| Binding Affinity | CCR5 | Human | 3.6 nM | Radioligand Binding Assay |

| Functional Activity | CCR2 | Human | 0.8 nM | Chemotaxis Assay |

| Functional Activity | CCR5 | Human | 1.1 nM | Chemotaxis Assay |

| Functional Activity | CCR2 (CD11b) | Human | 4.8 nM | CD11b Upregulation Assay |

| Functional Activity | CCR5 (CD11b) | Human | 5.7 nM | CD11b Upregulation Assay |

| Selectivity | CCR1 | Human | >25 µM | Radioligand Binding Assay |

| Selectivity | CCR4 | Human | >40 µM | Radioligand Binding Assay |

| Selectivity | CXCR2 | Human | >40 µM | Radioligand Binding Assay |

Table 2: Clinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) (NCT03496662) [5][6]

| Endpoint | Patient Population | This compound + Nivolumab + GnP (N=29) | GnP Alone (Control, N=8) |

| Objective Response Rate (ORR) | Borderline Resectable (BR) | 42% | 0% |

| Objective Response Rate (ORR) | Locally Advanced (LA) | 20% | 0% |

| Surgical Resection Rate | Borderline Resectable (BR) | 83.3% | Not Reported |

| Surgical Resection Rate | Locally Advanced (LA) | 20% | Not Reported |

| Median Progression-Free Survival (PFS) | Borderline Resectable (BR) | 11.9 months | Not Reported |

| Median Progression-Free Survival (PFS) | Locally Advanced (LA) | 14.7 months | Not Reported |

| Median Overall Survival (OS) | Borderline Resectable (BR) | 18.2 months | Not Reported |

| Median Overall Survival (OS) | Locally Advanced (LA) | 17.0 months | Not Reported |

GnP = Gemcitabine and nab-paclitaxel

Table 3: Phase I/II Clinical Trials of this compound in Oncology

| Clinical Trial ID | Phase | Indication(s) | Combination Therapy | Status |

| NCT03184870 | I/II | Advanced Solid Tumors (Metastatic Colorectal and Pancreatic Cancers) | Chemotherapy and/or Nivolumab | Completed[7] |

| NCT03496662 | I/II | Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma | Gemcitabine, Nab-paclitaxel, and Nivolumab | Completed[8][9] |

| NCT03767582 | I/II | Locally Advanced Pancreatic Ductal Adenocarcinoma | Nivolumab +/- GVAX Vaccine | Completed[3] |

| NCT04123379 | II | Non-Small Cell Lung Cancer and Liver Cancer | Nivolumab | Completed[8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the pivotal experiments used in its validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the validation of this compound.

Radioligand Binding Assay for CCR2 and CCR5

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound for human CCR2 and CCR5.

-

Materials:

-

Cell membranes from a stable cell line overexpressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-CCL5 for CCR5.

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

-

Assay Setup: In each well of a 96-well filter plate, add:

-

25 µL of Assay Buffer (for total binding) or unlabeled CCL2/CCL5 (1 µM, for non-specific binding) or this compound dilution.

-

25 µL of radioligand ([¹²⁵I]-CCL2 or [¹²⁵I]-CCL5) at a concentration close to its Kd.

-

50 µL of cell membrane preparation (containing a defined amount of protein, e.g., 5-10 µg).

-

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Transfer the plate to a vacuum manifold and aspirate the contents.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Radioactivity Measurement: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Monocyte Chemotaxis Assay

This protocol describes a Boyden chamber assay to assess the functional ability of this compound to inhibit monocyte migration towards a chemoattractant.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

Chemoattractant: Recombinant human CCL2 or CCL5.

-

Test Compound: this compound at various concentrations.

-

Assay Medium: RPMI 1640 with 0.1% BSA.

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).

-

Calcein-AM or other fluorescent dye for cell labeling and a fluorescence plate reader.

-

-

Procedure:

-

Cell Preparation: Isolate monocytes from PBMCs or culture the monocyte cell line. Resuspend the cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add Assay Medium containing the chemoattractant (e.g., 10 nM CCL2) to the lower chamber of the Boyden apparatus.

-

In the upper chamber (the insert), add the monocyte cell suspension.

-

Add different concentrations of this compound or vehicle control to the upper chamber.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of Migration:

-

Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.

-

Migrated cells on the lower surface of the membrane are stained with Calcein-AM.

-

Measure the fluorescence of the migrated cells using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

-

Mouse Thioglycollate-Induced Peritonitis Model

This in vivo model is used to evaluate the ability of this compound to inhibit the recruitment of inflammatory monocytes and macrophages.

-

Materials:

-

Mice (e.g., C57BL/6).

-

Sterile 3% thioglycollate medium.

-

This compound formulated for oral administration.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer and antibodies for murine monocyte and macrophage markers (e.g., CD11b, F4/80, Ly6C).

-

-

Procedure:

-

Drug Administration: Administer this compound or vehicle control to mice via oral gavage. Dosing can be prophylactic (before thioglycollate injection) or therapeutic (after thioglycollate injection). A typical dosing regimen might be 10-100 mg/kg.[4]

-

Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse.

-

Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 24-72 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of ice-cold PBS into the peritoneal cavity.

-

Cell Staining and Analysis:

-

Centrifuge the peritoneal lavage fluid to pellet the cells.

-

Resuspend the cells and stain with fluorescently labeled antibodies against monocyte and macrophage markers.

-

Analyze the cell populations by flow cytometry to quantify the number of recruited inflammatory monocytes and macrophages.

-

-

Data Analysis: Compare the number of inflammatory monocytes and macrophages in the peritoneal lavage of this compound-treated mice to that of vehicle-treated mice.

-

Immunohistochemistry for Tumor-Associated Macrophages

This protocol outlines the general steps for detecting and quantifying TAMs in tumor tissue sections.

-

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Primary antibodies against macrophage markers (e.g., CD68 for pan-macrophage, CD163 for M2-like macrophages).

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

DAB chromogen substrate.

-

Hematoxylin for counterstaining.

-

Microscope and image analysis software.

-

-

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

-